molecular formula C20H19NO2 B14423273 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 82238-50-4

3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14423273
CAS No.: 82238-50-4
M. Wt: 305.4 g/mol
InChI Key: NCELLSDZSSRBEC-UHFFFAOYSA-N
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Description

3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of science This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbut-3-en-2-ylamine with diphenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxazole derivatives with altered functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, in the industry, it can be utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one stands out due to its unique structural features and reactivity. Similar compounds include other oxazole derivatives, such as 4,5-diphenyl-1,3-oxazole and 2-methyl-4,5-diphenyl-1,3-oxazole. The presence of the 2-methylbut-3-en-2-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

82238-50-4

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(2-methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C20H19NO2/c1-4-20(2,3)21-17(15-11-7-5-8-12-15)18(23-19(21)22)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3

InChI Key

NCELLSDZSSRBEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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